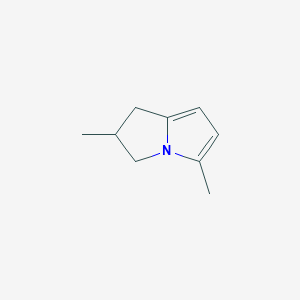

2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine

Description

Properties

IUPAC Name |

2,5-dimethyl-2,3-dihydro-1H-pyrrolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-5-9-4-3-8(2)10(9)6-7/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHIBUZKBJWBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=C(N2C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524666 | |

| Record name | 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-05-9 | |

| Record name | 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

Reduction: This can lead to the formation of more saturated derivatives.

Substitution: This can occur at the nitrogen atom or the carbon atoms in the ring system.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce more saturated pyrrolizine derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules

One of the primary applications of 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is its role as a building block in organic synthesis. It can be utilized in cycloaddition reactions to form more complex structures. For example, it can be synthesized through [2+3] cycloaddition reactions involving azomethine ylides and acetylenedicarboxylates.

Table 1: Synthetic Routes for this compound

| Method | Description |

|---|---|

| Cycloaddition | Involves azomethine ylides reacting with acetylenedicarboxylates |

| Multi-step Organic Reactions | Condensation followed by cyclization and esterification |

Biological Activities

Antimicrobial and Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant biological activities. Notably, certain derivatives have demonstrated antimicrobial and anti-inflammatory effects. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines in vitro and in vivo .

Case Study: Antileukemic Activity

A study highlighted the antileukemic potential of 5-substituted derivatives of this compound. In vivo assays indicated that these compounds displayed significant activity against leukemia cell lines (L1210 and P-388), with some achieving "cures" at low dosage levels .

Medicinal Applications

Drug Development

The pharmacological properties of pyrrolizine derivatives make them promising candidates for drug development. For example, compounds like licofelone have been identified as dual inhibitors of cyclooxygenase enzymes, indicating potential applications in treating inflammatory diseases .

Table 2: Pharmacological Properties of Pyrrolizine Derivatives

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Licofelone | COX inhibitor | 5.5 |

| Compound 6o | Anticancer against HepG-2 | 22.27 |

| Compound 6d | Anticancer against HCT-116 | 3.88 |

Industrial Applications

Material Development

In industry, this compound is being explored for the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as durability and reactivity .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine involves its interaction with various molecular targets. The nitrogen atom in the ring system can participate in hydrogen bonding and other interactions with biological molecules. This can affect pathways related to inflammation, microbial growth, and other biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Functional Comparisons

Key Findings :

- Electron-Withdrawing Groups: The introduction of a thenoyl group () increases crystal density compared to methyl substituents, likely due to enhanced van der Waals interactions .

- Fluorinated Derivatives : Trifluoromethyl groups () improve electrophilic reactivity, enabling regioselective halogenation for drug synthesis .

- Safety Profiles : Unlike hazardous peroxides (e.g., 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexyne), the parent pyrrolizine lacks oxidizing properties, making it safer for pharmaceutical use .

Key Findings :

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine and its derivatives?

- Methodological Answer : Synthesis typically begins with functionalized pyrrolizine precursors. For example, halogenation and acylation of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine using N-halogen succinimides (e.g., NBS, NCS) or acylating reagents (e.g., acetyl chloride) under inert atmospheres yields 5-substituted derivatives. Multi-step protocols involving Michael addition, cyclization, or peroxy-mediated crosslinking (e.g., using tert-butyl peroxides) are also employed for structural diversification. Key intermediates include 5-aroyl derivatives, which are synthesized via coupling reactions with aroyl chlorides .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For instance, ^1H-NMR signals at δ 2.08–2.14 ppm (6H, CH₃) and ^13C-NMR peaks near 13.05 ppm (CH₃) are diagnostic for methyl groups. High-Resolution Mass Spectrometry (HRMS) with APCI ionization validates molecular weights (e.g., [M]+ at m/z 452.2402). Crystallographic refinement using programs like SHELXL ensures precise structural determination .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound is classified as hazardous due to its peroxide-containing derivatives (e.g., 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexyne). Protocols include:

- Using inert diluents (e.g., type A diluents ≥10%) to reduce explosive risks.

- Avoiding contact with transition metals or organic acids to prevent decomposition.

- Storage at ≤25°C in flame-resistant containers. Safety data sheets (SDS) for related peroxides (CAS 1068-27-5) mandate ventilation and PPE compliance .

Advanced Research Questions

Q. How can acylation reactions of this compound be optimized for higher yields?

- Methodological Answer : Reaction optimization involves:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the 5-position.

- Solvent systems : Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility.

- Temperature control : Maintaining 0–5°C during acylation minimizes side reactions.

- Workup strategies : Hydrolysis of intermediates (e.g., 1,1-dicarboxylates) under acidic conditions (pH 2–3) followed by decarboxylation yields pharmacologically active acids (e.g., ketorolac precursors) .

Q. What challenges arise in achieving regioselectivity during halogenation of this compound?

- Methodological Answer : Regioselectivity is influenced by:

- Electronic effects : Electron-rich positions (C-5) favor electrophilic halogenation.

- Steric hindrance : Methyl groups at C-2 and C-5 may divert halogenation to less hindered sites.

- Reagent choice : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the pyrrolizine core, while iodine monochloride (ICl) may require directing groups. Computational modeling (DFT) predicts reactive sites to guide experimental design .

Q. How do substituents on the pyrrolizine core modulate pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Trifluoromethyl groups : Enhance metabolic stability and bioavailability (e.g., 7-(trifluoromethyl) derivatives).

- Aroyl substituents : Improve binding to cyclooxygenase (COX) enzymes, as seen in anti-inflammatory agents.

- Halogenation : Increases lipophilicity, affecting blood-brain barrier penetration. In vitro assays (e.g., COX-2 inhibition) and pharmacokinetic profiling (e.g., t½ in rodent models) validate these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.